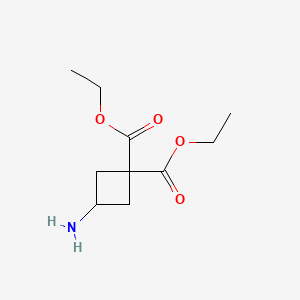

Diethyl 3-aminocyclobutane-1,1-dicarboxylate

Description

Diethyl 3-aminocyclobutane-1,1-dicarboxylate is a cyclobutane-based dicarboxylate ester featuring an amino (-NH₂) substituent at the 3-position. The amino group introduces polarity and hydrogen-bonding capacity, distinguishing it from derivatives with non-polar or electron-withdrawing substituents.

Properties

CAS No. |

102879-62-9 |

|---|---|

Molecular Formula |

C10H17NO4 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

diethyl 3-aminocyclobutane-1,1-dicarboxylate |

InChI |

InChI=1S/C10H17NO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6,11H2,1-2H3 |

InChI Key |

KZCZEORQTDUYCI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CC(C1)N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-aminocyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with 1,3-dibromopropane, followed by cyclization and subsequent amination . The reaction conditions typically involve the use of a base such as sodium ethoxide and an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-aminocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl 3-oxocyclobutane-1,1-dicarboxylate, while reduction could produce diethyl 3-hydroxycyclobutane-1,1-dicarboxylate .

Scientific Research Applications

Diethyl 3-aminocyclobutane-1,1-dicarboxylate has several scientific research applications:

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 3-aminocyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the cyclobutane ring significantly influences properties such as solubility, melting point, and reactivity:

Key Observations :

- The hydroxy derivative () is prioritized in pharmaceuticals due to hydrogen-bonding capacity, while the ethyl analog () suits non-polar applications.

- The amino group in the target compound is expected to enhance polarity and nucleophilicity, enabling unique reactivity in amine-specific reactions (e.g., Schiff base formation).

Ring Size and Strain Effects

Cyclobutane derivatives exhibit reduced ring strain compared to cyclopropane analogs, impacting their stability and reaction pathways:

Key Observations :

Spectroscopic Data Comparison

NMR shifts vary with substituent electronic effects:

Key Observations :

- The amino group in the target compound would likely show NH₂ protons near δ 2–3 ppm (broad) and deshielded carbons adjacent to the -NH₂ group (~50–60 ppm for C-N).

Key Observations :

- The amino group in the target compound could enable Buchwald-Hartwig amination or serve as a directing group in C-H activation (cf. ).

Biological Activity

Diethyl 3-aminocyclobutane-1,1-dicarboxylate (also referred to as DEACD) is a compound of growing interest due to its potential biological activities, particularly in the context of neurological disorders. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a cyclobutane ring with two carboxylate groups and an amino group. Its molecular formula is , with a molecular weight of approximately 185.22 g/mol. The unique structure contributes to its biological activity, particularly its interaction with neurotransmitter systems.

Research indicates that DEACD may modulate glutamate receptors, which are crucial for synaptic transmission and plasticity. Specifically, it has been shown to act as a partial agonist at NMDA (N-methyl-D-aspartate) receptors, which play a significant role in neuronal signaling and plasticity. This modulation may have implications for neuroprotective effects and potential therapeutic applications in treating neurodegenerative diseases.

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of DEACD:

- Study on Neuroprotection : In vitro studies demonstrated that DEACD could protect neuronal cells from oxidative stress-induced damage by modulating glutamate receptor activity. This suggests potential applications in conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Glutamate Receptor Modulation : DEACD has been shown to influence both pre- and postsynaptic NMDA receptor activity, enhancing synaptic plasticity while reducing excitotoxicity associated with excessive glutamate release .

Antimicrobial Activity

In addition to its neuroprotective properties, DEACD has exhibited antimicrobial activity against various bacterial strains. Preliminary tests indicated that it could inhibit the growth of specific pathogens, suggesting a broader therapeutic potential beyond neurological applications .

Case Studies

- Case Study on Neurodegenerative Disease Models : In an experimental model of Alzheimer's disease, administration of DEACD resulted in improved cognitive function and reduced amyloid plaque formation. These findings support the compound's role as a potential therapeutic agent for Alzheimer's disease .

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of DEACD found significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to disruption of bacterial cell membranes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.